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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 24-hour continuous infusion
protocol for DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor
(TAFIa). The information is compiled from preclinical and clinical studies to guide researchers
and drug development professionals in the application of DS-1040 for enhancing fibrinolysis.

Introduction to DS-1040

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis
inhibitor (TAFla).[1] By inhibiting TAFla, DS-1040 prevents the removal of C-terminal lysine
residues from partially degraded fibrin, thereby enhancing the binding of plasminogen and
tissue plasminogen activator (t-PA) to the fibrin clot. This results in an increased generation of
plasmin and more efficient clot lysis.[1] DS-1040 has been investigated for the treatment of
thromboembolic diseases.[1]

Signaling Pathway of DS-1040 in Fibrinolysis

The following diagram illustrates the mechanism of action of DS-1040 within the fibrinolytic
pathway.

Caption: Mechanism of DS-1040 in enhancing fibrinolysis.

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

24-Hour Continuous Intravenous Infusion of DS-1040

This protocol is based on the methodology used in the first-in-human Phase 1 clinical trial.[1]

o Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of DS-1040 administered as a 24-hour continuous intravenous
infusion.

e Study Population: Healthy adult subjects.[1]

e Dosage: Single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo,
were administered.[1]

e Procedure:

o Asingle dose of DS-1040 or placebo is administered intravenously over a 24-hour period.

[1]

o Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at pre-
specified time points during and after the infusion.

Pharmacokinetic Analysis of DS-1040

¢ Objective: To determine the plasma concentration of DS-1040 over time.

o Sample Collection: Venous blood samples (3 mL) are collected in K2-EDTA tubes at
baseline, and at 0.5, 3, 6, 18, 24, 48, and 96 hours after the start of the infusion.[2]

o Sample Processing:
o Immediately after collection, mix the blood by inversion and cool on ice.[2]
o Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.[2]
o Store plasma samples at or below -20°C until analysis.[2]

» Bioanalytical Method:
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o Plasma concentrations of DS-1040 are determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

o The assay should be validated for a linear range, for example, between 0.500 and 500
ng/mL.[2]

Pharmacodynamic Assays

» Objective: To measure the enzymatic activity of activated TAFI in plasma.

» Methodology: A chromogenic assay, such as the STA®-Stachrom® TAFI assay, can be used.

[2]

e Principle: This assay measures the amount of active TAFla by its ability to cleave a specific
substrate, leading to a color change that is proportional to the TAFIa activity.

e Procedure (General Steps):

o

Collect citrated plasma from blood samples.

[¢]

Activate TAFI to TAFla using a thrombin/thrombomodulin complex.

[¢]

Add a specific chromogenic substrate for TAFla.

[e]

Measure the change in absorbance over time using a spectrophotometer.

o

Calculate TAFIa activity relative to a standard calibrator.
o Objective: To assess the overall potential of plasma to lyse a fibrin clot.

o Principle: A clot is formed in a plasma sample, and the time it takes for the clot to lyse is
measured. A shorter clot lysis time indicates enhanced fibrinolysis.

e Procedure (General Steps):
o Prepare platelet-poor plasma from citrated blood samples.

o Initiate clot formation by adding tissue factor, phospholipids, and calcium.
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o Simultaneously, add a standardized amount of t-PA to initiate fibrinolysis.

o Monitor the clot turbidity (absorbance) over time in a microplate reader.

o The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.[3]

o Objective: To quantify the levels of D-dimer, a specific fibrin degradation product, in plasma.

e Methodology: An immunoturbidimetric assay, such as the STA®-Liatest® D-Di assay, can be
utilized.[2]

 Principle: Latex particles coated with monoclonal antibodies specific for D-dimer are
agglutinated in the presence of D-dimer in the plasma sample. The resulting increase in
turbidity is measured and is proportional to the D-dimer concentration.

e Procedure (General Steps):

[e]

Collect citrated plasma from blood samples.

o

Mix the plasma sample with the latex reagent.

[¢]

Measure the change in turbidity using an automated coagulation analyzer.

[¢]

Quantify the D-dimer concentration against a calibration curve.

[e]

Results are often reported in fibrinogen equivalent units (FEU).[2]

Data Presentation

The following tables summarize the expected pharmacokinetic and pharmacodynamic
outcomes based on the first-in-human study of DS-1040. Note that specific quantitative data
from the 24-hour continuous infusion cohorts were not publicly available in a detailed tabular
format. The data presented here are illustrative of the reported trends.

Table 1: Pharmacokinetic Parameters of DS-1040 Following 24-h Continuous Infusion
(HNustrative)
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Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)

Low Dose

Medium Dose

High Dose

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the
plasma concentration-time curve. Plasma exposure of DS-1040 was observed to increase
proportionally with the increase in dose.[1]

Table 2: Pharmacodynamic Effects of DS-1040 Following 24-h Continuous Infusion (lllustrative
Trends)

50% Clot Lysis

Dose TAFla Activity . D-dimer Levels
Time
Placebo No significant change No significant change No significant change
Dose-dependent Dose-dependent Increase in some
Low Dose o
decrease decrease individuals
) Dose-dependent Dose-dependent Increase in some
Medium Dose o
decrease decrease individuals
) Dose-dependent Dose-dependent Increase in some
High Dose o
decrease decrease individuals

DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFla activity
and in 50% clot lysis time. The levels of D-dimer, indicative of endogenous fibrinolysis,
increased in some individuals following DS-1040 treatment.|[1]

Experimental Workflow

The diagram below outlines the general workflow for a clinical study involving a 24-hour
continuous infusion of DS-1040.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28211169/
https://pubmed.ncbi.nlm.nih.gov/28211169/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
Subject Screening and
Enrollment

Randomization
(DS-1040 or Placebo)

Baseline Blood Sampling
(PK and PD)

24-h Continuous

Intravenous Infusion

Blood Sampling During Infusion Post-Infusion Blood Sampling
(e.g., 0.5, 3, 6,18, 24 h) (e.g., 48,96 h)
Glasma Separation and Storaga

Pharmacokinetic Analysis Pharmacodynamic Analysis
(LC-MS/MS) (TAFla, Clot Lysis, D-dimer)

Data Analysis and
Interpretation

Click to download full resolution via product page

Caption: Clinical study workflow for DS-1040 continuous infusion.

Conclusion
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The 24-hour continuous infusion of DS-1040 has been shown to be a viable method of
administration for achieving sustained inhibition of TAFla and enhancement of fibrinolysis. The
protocols and data presented in these application notes provide a framework for researchers
and scientists to design and conduct further studies with DS-1040. Careful adherence to
validated bioanalytical and pharmacodynamic assays is crucial for obtaining reliable and
reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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